1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-5-propyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-2-5-10-14-11(12(17)18)15-16(10)9-7-4-3-6-8(9)13/h3-4,6-7H,2,5H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTZAOSCRNFQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NN1C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid (CAS No: 1132-61-2) is a compound belonging to the class of 1,2,4-triazole derivatives. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

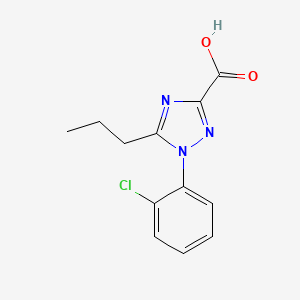

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

In a specific study evaluating a series of triazole derivatives, it was found that compounds with similar structures exhibited significant inhibition of cyclooxygenase (COX) enzymes. For example, derivatives demonstrated an IC50 value for COX-2 inhibition ranging from 18.59 µM to 47.83 µM .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. In vitro studies indicated that the compound exhibited activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship suggests that modifications in the triazole ring can enhance antimicrobial effects.

Anticancer Potential

The anticancer activity of triazole derivatives has also been explored. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation in various cancer lines. Studies have indicated that these compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of triazole derivatives demonstrated that specific compounds significantly reduced paw edema in a carrageenan-induced rat model. The most effective derivative exhibited an efficacy comparable to indomethacin, a standard anti-inflammatory drug .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several triazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Data Summary

Comparison with Similar Compounds

Comparative Analysis Table

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(2-chlorophenyl)-5-propyl-1H-1,2,4-triazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with cyclocondensation of substituted hydrazines with appropriate carbonyl precursors. Key steps include:

- Cyclization : Use of 2-chlorophenyl hydrazine and propyl-substituted carboxylic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DCM).

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve cyclization efficiency .

- Protection Strategies : Temporary protection of the carboxylic acid group (e.g., esterification) prevents unwanted side reactions during intermediate steps .

- Yield Enhancement : Reaction temperature (80–120°C) and solvent polarity significantly impact purity. For example, DMF increases solubility of intermediates, improving yields up to 55–65% .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions. For example, the propyl group’s methyl protons appear as a triplet (δ 0.8–1.0 ppm), while the triazole ring protons resonate at δ 7.5–8.5 ppm .

- IR Spectroscopy : Carboxylic acid C=O stretching (1690–1720 cm⁻¹) and triazole C-N vibrations (1550–1600 cm⁻¹) validate functional groups .

- X-Ray Crystallography : Resolves ambiguities in stereochemistry. Related triazole derivatives show planar triazole rings with dihedral angles <5° relative to the chlorophenyl group .

Q. What preliminary biological assays are suitable for evaluating therapeutic potential?

Methodological Answer:

- In Vitro Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or cannabinoid receptors using fluorometric or radiometric assays. For example, diaryltriazole analogs exhibit IC₅₀ values of 0.8–2.5 µM against COX-2 .

- Receptor Binding Studies : Competitive binding assays with radiolabeled ligands (e.g., [³H]CP-55,940 for cannabinoid receptors) quantify affinity .

- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (e.g., CC₅₀ > 50 µM) .

Advanced Research Questions

Q. How can discrepancies between computational docking predictions and experimental binding data be resolved?

Methodological Answer:

- Parameter Refinement : Adjust force fields (e.g., AMBER or CHARMM) to better model halogen bonding between the 2-chlorophenyl group and receptor residues .

- Solvent Effects : Include explicit water molecules in molecular dynamics simulations to account for hydrophobic interactions missed in vacuum models .

- Validation : Cross-check docking results with mutagenesis studies (e.g., alanine scanning of receptor binding pockets) .

Q. What strategies address contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

- Metabolite Profiling : Use LC-MS to identify active metabolites in plasma. For example, ester hydrolysis in vivo may convert prodrugs to active carboxylic acids, altering efficacy .

- Bioavailability Optimization : Modify lipophilicity via prodrug approaches (e.g., ethyl ester derivatives) to enhance membrane permeability .

- PK/PD Modeling : Integrate pharmacokinetic data (e.g., half-life, volume of distribution) with pharmacodynamic endpoints to reconcile dose-response disparities .

Q. How can synthesis be scaled without compromising purity, and what quality control methods are critical?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.